Jujuboside B1

Description

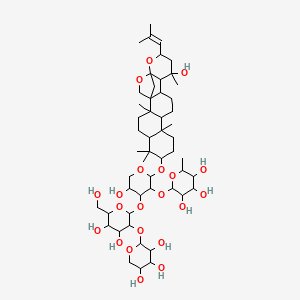

Structure

2D Structure

Properties

IUPAC Name |

2-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H84O21/c1-22(2)15-24-16-50(8,63)42-25-9-10-30-48(6)13-12-31(47(4,5)29(48)11-14-49(30,7)51(25)20-52(42,73-24)66-21-51)69-45-41(72-44-38(62)35(59)32(56)23(3)67-44)39(27(55)19-65-45)70-46-40(36(60)34(58)28(17-53)68-46)71-43-37(61)33(57)26(54)18-64-43/h15,23-46,53-63H,9-14,16-21H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVAUZCEOWCYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H84O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1045.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Jujuboside B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55466-05-2 | |

| Record name | 55466-05-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Jujuboside B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

222 - 225 °C | |

| Record name | Jujuboside B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isolating Jujuboside B1 from Ziziphus jujuba: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the methodologies for isolating Jujuboside B1, a bioactive triterpenoid saponin, from the seeds of Ziziphus jujuba (jujube). The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of workflows and biological pathways.

Introduction to this compound

This compound is a prominent saponin found in the seeds of Ziziphus jujuba, a plant with a long history of use in traditional medicine, particularly for anxiety and insomnia.[1][2] Modern pharmacological studies have revealed a broader spectrum of activities for Jujuboside B, including anti-inflammatory, anti-platelet, and antitumor effects.[3][4] Its therapeutic potential is linked to its ability to modulate various signaling pathways, making its efficient isolation and purification a critical step for further research and drug development.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Ziziphus jujuba seeds is a multi-step process involving sample preparation, extraction, and purification. The following sections detail the common methodologies employed.

Sample Preparation

The initial step involves the preparation of the plant material to maximize the efficiency of subsequent extraction.

Protocol:

-

Sourcing: Obtain dried, mature seeds of Ziziphus jujuba Mill. var. spinosa.

-

Cleaning and Drying: Thoroughly clean the seeds to remove any foreign matter. Dry the seeds at a controlled temperature (e.g., 40-50°C) to a constant weight to minimize moisture content.

-

Pulverization: Crush the dried seeds into a coarse powder using a mechanical grinder. The powder should be fine enough to increase the surface area for solvent penetration but not so fine as to complicate filtration.

Extraction of Crude Saponins

Several methods can be employed to extract crude saponins, including this compound, from the prepared seed powder. The choice of method can influence the extraction yield and the profile of co-extracted compounds.

Common Extraction Methods:

-

Methanol Extraction: A widely used method involves extraction with an aqueous methanol solution.[5]

-

Solvent: 50% Methanol in water.[5]

-

Procedure: Macerate the seed powder in the solvent at room temperature for an extended period (e.g., 7 days) with occasional agitation. Alternatively, perform reflux extraction for a shorter duration (e.g., 2-3 hours).

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance solvent penetration and accelerate extraction, often leading to higher yields in shorter times.[6][7]

-

Optimized Conditions:

-

Procedure: Combine the seed powder and solvent in an extraction vessel and place it in an ultrasonic bath. Operate the bath under the optimized conditions.

-

Post-Extraction: Filter the mixture and concentrate the supernatant as described above.

-

Soxhlet Extraction: A classical method that provides exhaustive extraction but may expose the compounds to prolonged heat.

-

Solvent: Hexane is used for initial defatting, followed by a more polar solvent like methanol or ethanol for saponin extraction.[9]

-

Procedure: Place the seed powder in a thimble within the Soxhlet apparatus. Extract with hexane for approximately 4 hours to remove lipids.[9] Air-dry the defatted powder and then re-extract with methanol or ethanol.

-

Concentration: Concentrate the methanolic/ethanolic extract under reduced pressure.

-

Purification of this compound

The crude extract contains a mixture of saponins, flavonoids, and other compounds.[1] Purification is essential to isolate this compound.

Purification Strategy:

-

Solvent Partitioning:

-

Protocol: Dissolve the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent (e.g., n-butanol). The saponins, including this compound, will preferentially partition into the n-butanol layer. Separate the layers and concentrate the n-butanol fraction.

-

-

Macroporous Resin Chromatography: This is an effective technique for enriching total saponins and removing pigments and polysaccharides.[10][11][12][13]

-

Resin Selection: AB-8 and D101 resins have shown good adsorption and desorption characteristics for saponins and flavonoids.[10][11][13]

-

Loading: Dissolve the extract from the previous step in an appropriate solvent and load it onto a pre-equilibrated macroporous resin column.

-

Washing: Wash the column with deionized water to remove unbound impurities.

-

Elution: Elute the adsorbed saponins with a gradient of ethanol in water (e.g., 10% to 80%).[10] this compound will elute in specific fractions. Collect the fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

-

Silica Gel Column Chromatography: This is a standard chromatographic technique for separating individual saponins based on their polarity.[1]

-

Stationary Phase: Silica gel (e.g., 200-300 mesh).

-

Mobile Phase: A solvent system typically composed of chloroform, methanol, and water in varying ratios. The exact ratio will need to be optimized based on TLC analysis.

-

Procedure: Pack a column with silica gel slurried in the initial mobile phase. Load the concentrated saponin-rich fraction from the macroporous resin step. Elute the column with the mobile phase, gradually increasing the polarity. Collect fractions and analyze them by TLC. Combine the fractions containing pure this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, a final purification step using Prep-HPLC is often necessary.

-

Column: A reversed-phase C18 column is commonly used.[14]

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water, often with a small amount of formic acid.[14]

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).[15]

-

Procedure: Inject the partially purified this compound fraction onto the Prep-HPLC system. Collect the peak corresponding to this compound.

-

Final Step: Lyophilize the collected fraction to obtain pure this compound as a white powder.

-

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound.[1][14]

HPLC Conditions:

-

Column: YMC J'sphere ODS-H80 (250 mm × 4.6 mm, 4 μm) or similar C18 column.[14]

-

Mobile Phase: Gradient elution with methanol and water containing 0.1% formic acid.[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).[14]

-

Quantification: Based on a calibration curve generated from a pure this compound standard.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction of compounds from Ziziphus jujuba. It is important to note that yields can vary significantly based on the plant material, extraction method, and specific parameters used.

Table 1: Comparison of Extraction Methods and Yields

| Extraction Method | Solvent | Yield | Reference |

| Percolation | 80% Methanol | 22.5% (w/w) of total extract | |

| Soxhlet | 80% Methanol | 18.3% (w/w) of total extract | |

| Ultrasonic-Assisted | 86.57% Ethanol | 19.21 ± 0.25 mg/g of total triterpenoids | [6][8] |

| Conventional | 40% Methanol | 2.7552 mg GAE/g of total phenolics | [16] |

| Microwave-Assisted | 43% Methanol | 3.3455 mg GAE/g of total phenolics | [16] |

Table 2: Optimized Parameters for Ultrasonic-Assisted Extraction of Total Triterpenoids

| Parameter | Optimal Value | Reference |

| Temperature | 55.14 °C | [6][8] |

| Ethanol Concentration | 86.57% | [6][8] |

| Time | 34.41 min | [6][8] |

| Liquid-to-Solid Ratio | 39.33 mL/g | [6][8] |

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for this compound isolation and the key signaling pathways it modulates.

Caption: Experimental workflow for this compound isolation.

Jujuboside B has been shown to exert its antitumor effects by inhibiting angiogenesis through the VEGFR2 signaling pathway.[3]

Caption: Inhibition of the VEGFR2 signaling pathway by this compound.

Furthermore, Jujuboside B can induce apoptosis and inhibit the proliferation of cancer cells through the MAPK signaling pathway.[17]

Caption: Modulation of the MAPK signaling pathway by this compound.

Conclusion

The isolation of high-purity this compound from Ziziphus jujuba is a feasible yet meticulous process. The selection of an appropriate extraction method, such as UAE, can significantly improve efficiency. Subsequent purification using a combination of macroporous resin and silica gel chromatography, followed by preparative HPLC, is crucial for obtaining a compound of sufficient purity for pharmacological studies. The methodologies and data presented in this guide offer a solid foundation for researchers to develop and optimize their own protocols for the isolation of this promising bioactive compound.

References

- 1. Separation and purification of saponins from Semen Ziziphus jujuba and their sedative and hypnotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of jujuboside B and the underlying mechanism via induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jujuboside B suppresses angiogenesis and tumor growth via blocking VEGFR2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Advances in pharmacological effects of jujuboside B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimized Extraction of Total Triterpenoids from Jujube (Ziziphus jujuba Mill.) and Comprehensive Analysis of Triterpenic Acids in Different Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method of Ultrasonic Extraction of Total Jujuboside from Ziziphus jujuba Mill in Mice Test-SciEngine [sciengine.com]

- 8. researchgate.net [researchgate.net]

- 9. The Benefits of Jujube: Extracting Phenols and Saponins for Medicinal and Nutritional Uses | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]

- 10. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Macroporous resin purification and quantification by LC-MS of bioactive flavonoids in Ginkgo biloba leaves - Dialnet [dialnet.unirioja.es]

- 12. researchgate.net [researchgate.net]

- 13. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative and pattern recognition analyses of magnoflorine, spinosin, 6′′′-feruloyl spinosin and jujuboside A by HPLC in Zizyphi Semen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Chemical Constituents in the Extract and Rat Serum from Ziziphus Jujuba Mill by HPLC-PDA-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extraction and characterization of phenolic compounds of jujube (Ziziphus jujuba) by innovative techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Jujuboside B inhibits proliferation and induces apoptosis and ferroptosis in colorectal cancer cells with potential involvement of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dammarane-Type Triterpene Oligoglycosides: From Biological Activity to Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Dammarane-type triterpene oligoglycosides, a class of saponins predominantly found in medicinal plants such as Panax ginseng (ginsenosides) and Gynostemma pentaphyllum (gypenosides), have garnered significant attention in the scientific community for their diverse and potent pharmacological activities.[1][2] This technical guide provides an in-depth overview of these compounds, focusing on their anti-inflammatory and anti-cancer properties. It details the experimental protocols for their isolation and biological evaluation and visualizes the key signaling pathways they modulate.

Biological Activities: Quantitative Data

The biological efficacy of dammarane-type triterpene oligoglycosides is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the cytotoxic and anti-inflammatory activities of various dammarane-type triterpene oligoglycosides, providing a comparative analysis of their potency.

Cytotoxic Activity against Cancer Cell Lines

Dammarane-type triterpene oligoglycosides have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. The IC50 values are influenced by the specific compound, the cancer cell line, and the duration of exposure.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ginsenosides | |||

| Ginsenoside Rg3 | A549 (Lung) | 161.1 - 264.6 | [3] |

| H1264 (Lung) | ~200 | [3] | |

| H1299 (Lung) | ~250 | [3] | |

| Calu-6 (Lung) | ~180 | [3] | |

| Panaxadiol derivative 12 | A549 (Lung) | <20 | [4] |

| Gypensapogenin H | MCF-7 (Breast) | 6.85 | [5] |

| Gypenosides | |||

| Gypenoside L | A549 (Lung) | Not specified | [6] |

| Gypenoside LI | A549 (Lung) | Not specified | [6] |

| Other Dammarane Saponins | |||

| Christinin A, E, F | A549 (Lung) | < 10 µg/mL | [7] |

| U87 (Glioblastoma) | < 10 µg/mL | [7] | |

| MDA-MB-231 (Breast) | < 10 µg/mL | [7] | |

| CT-26 (Colorectal) | < 10 µg/mL | [7] |

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

| Compound | Assay | IC50 (µM) | Reference |

| Dammarane Saponins from Cyclocarya paliurus | NO inhibition in RAW 264.7 cells | 8.23 - 11.23 | [8] |

| Notoginsenosides NL-I and NL-J | NO inhibition in RAW 264.7 cells | Concentration-dependent inhibition at 1, 10, and 25 µM | [9] |

| Aster Saponin 12b | NO inhibition in murine macrophages | 1.2 | [10] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of dammarane-type triterpene oligoglycosides.

General Protocol for Extraction and Isolation

The isolation of pure dammarane-type triterpene oligoglycosides from plant material is a multi-step process involving extraction and chromatographic purification.

1. Plant Material Preparation:

-

The plant material (e.g., leaves, roots) is dried, typically in an oven at a controlled temperature (e.g., 40°C), and then ground into a fine powder to increase the surface area for extraction.[11]

2. Extraction:

-

Maceration: The powdered plant material is soaked in a solvent (commonly methanol or ethanol) for an extended period (e.g., seven days) at room temperature with occasional agitation. The mixture is then filtered.[11]

-

Soxhlet Extraction: For a more exhaustive extraction, the powdered plant material is placed in a thimble within a Soxhlet apparatus and extracted with a suitable solvent (e.g., ethanol) for several hours.[11]

-

The resulting crude extract is concentrated using a rotary evaporator under reduced pressure.

3. Preliminary Purification:

-

The concentrated extract is often washed with a non-polar solvent like petroleum ether to remove chlorophyll and lipids.[11]

-

The extract can then be dissolved in methanol and precipitated by adding a solvent in which the saponins are insoluble, such as diethyl ether.[11]

4. Chromatographic Purification:

-

Column Chromatography: The partially purified extract is subjected to column chromatography, typically using silica gel as the stationary phase.[12]

-

A gradient elution system with increasing polarity (e.g., starting with chloroform and gradually adding methanol) is used to separate the different glycosides based on their polarity.[13]

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired compounds.

-

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a C18 column is often employed to isolate individual compounds with high purity.[13]

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This assay measures the anti-inflammatory activity of the compounds by quantifying their ability to inhibit NO production in LPS-stimulated macrophages.

1. Cell Culture and Seeding:

-

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and incubated for 24 hours to allow for adherence.[14]

2. Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of the test compounds.

-

The cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.[14]

-

Control wells with cells and LPS only, and blank wells with medium only, are included.

3. Incubation:

-

The plates are incubated for a further 24 hours.[14]

4. Measurement of Nitrite:

-

The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[14]

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The quantity of nitrite is determined from a sodium nitrite standard curve.[14]

Caspase Activation Assay by Western Blot

This protocol is used to determine if the cytotoxic effects of the compounds are mediated through the induction of apoptosis, by detecting the cleavage of caspases.

1. Protein Extraction:

-

Cancer cells are treated with the dammarane-type triterpene oligoglycoside at various concentrations and for different time points.

-

The cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.

2. Protein Quantification:

-

The concentration of the extracted protein is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

3. Gel Electrophoresis and Western Blotting:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the cleaved (active) form of a key apoptosis-related caspase, such as caspase-3, caspase-8, or caspase-9.[15][16]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system. The presence and intensity of the band corresponding to the cleaved caspase indicate the level of apoptosis induction.[3][17]

Signaling Pathways and Mechanisms of Action

Dammarane-type triterpene oligoglycosides exert their biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the major pathways involved in their anti-cancer and anti-inflammatory activities.

Anti-Cancer Mechanisms

These compounds can induce apoptosis, inhibit cell proliferation, and suppress metastasis by targeting pathways such as PI3K/Akt and MAPK.

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Ginsenosides like Rg3 have been shown to inhibit this pathway, leading to apoptosis.[18][19]

Caption: Inhibition of the PI3K/Akt pathway by dammarane-type triterpene oligoglycosides.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Certain ginsenosides can modulate this pathway to induce cancer cell death.[20]

References

- 1. Frontiers | Gypenoside Protects Cardiomyocytes against Ischemia-Reperfusion Injury via the Inhibition of Mitogen-Activated Protein Kinase Mediated Nuclear Factor Kappa B Pathway In Vitro and In Vivo [frontiersin.org]

- 2. Combination of Ginsenosides Rb2 and Rg3 Promotes Angiogenic Phenotype of Human Endothelial Cells via PI3K/Akt and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New cytotoxic dammarane type saponins from Ziziphus spina-christi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4- seco-Dammarane Triterpenoid Saponins with Anti-Inflammatory Activity Isolated from the Leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. New Dammarane-Type Triterpenoid Saponins from Panax notoginseng Leaves and Their Nitric Oxide Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. iomcworld.com [iomcworld.com]

- 14. researchgate.net [researchgate.net]

- 15. Isolation, Synthesis and Structures of Cytotoxic Ginsenoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Molecular signaling of ginsenosides Rb1, Rg1, and Rg3 and their mode of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Jujuboside B1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jujuboside B1 is a prominent triterpenoid saponin isolated from the seeds of Ziziphus jujuba var. spinosa (Ziziphi Spinosae Semen), a plant with a long history of use in traditional medicine for its sedative and anxiolytic properties. As a key bioactive constituent, this compound is the subject of growing scientific interest for its potential therapeutic applications, including its effects on the central nervous system and its anti-cancer activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols, and insights into its mechanisms of action, tailored for researchers and professionals in drug development.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅₂H₈₄O₂₁ | [1][2][3] |

| Molecular Weight | 1045.21 g/mol | [2] |

| Appearance | White powder | [3] |

| Melting Point | 222 - 225 °C | [1] |

Solubility

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (95.67 mM) | [4] |

| Methanol | Soluble | [3] |

| Ethanol | 2 mg/mL | [4] |

| Pyridine | Soluble | [3] |

| Water | Insoluble | [4] |

Spectroscopic Data

While detailed spectral data from literature is limited, the structural elucidation of this compound has been confirmed using various spectroscopic techniques. The expected characteristic signals are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum of this compound is complex due to the large number of protons in the triterpenoid backbone and the sugar moieties. Expected signals would include characteristic peaks for the methyl groups of the aglycone, olefinic protons, and numerous overlapping signals for the sugar protons in the upfield region.

-

¹³C-NMR: The carbon NMR spectrum would show signals corresponding to the 52 carbons of the molecule. Key resonances would include those for the carbonyl carbons, olefinic carbons, the anomeric carbons of the sugar units, and the numerous carbons of the steroidal skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound, as a triterpenoid saponin, is expected to exhibit characteristic absorption bands corresponding to its functional groups. Based on general spectra of similar compounds, the following peaks can be anticipated[1][2]:

-

~3400 cm⁻¹ (broad): O-H stretching vibrations from the numerous hydroxyl groups.

-

~2930 cm⁻¹: C-H stretching vibrations of the alkane backbone.

-

~1735 cm⁻¹: C=O stretching vibration, likely from an ester linkage if present, or from the aglycone structure.

-

~1640 cm⁻¹: C=C stretching vibration of the olefinic bond in the aglycone.

-

~1075 cm⁻¹: C-O stretching vibrations of the glycosidic linkages.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the structural analysis of this compound.

-

Molecular Ion: The protonated molecule [M+H]⁺ would be observed at m/z 1045.2.

-

Fragmentation Pattern: The fragmentation of this compound in MS/MS experiments would primarily involve the sequential loss of its sugar residues. The glycosidic bonds are labile and tend to cleave, providing information about the sequence and type of sugars attached to the aglycone.

Chromatographic Properties and Other Parameters

| Property | Value | Source |

| LogP (computed) | 0.5 | [5] |

| Storage Conditions | Store at -20°C as a powder. Solutions in DMSO can be stored at -80°C for up to one year. | [4] |

Experimental Protocols

Isolation and Purification of this compound from Ziziphi Spinosae Semen

The following is a generalized protocol for the isolation and purification of this compound, based on methods for total saponin extraction and HPLC separation.

1. Extraction:

-

Sample Preparation: Air-dried and powdered seeds of Ziziphus jujuba var. spinosa are used as the starting material.

-

Solvent Extraction: The powdered seeds are refluxed with 80% ethanol. The extraction is typically repeated three times to ensure maximum yield of saponins[6].

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to obtain a crude extract.

2. Purification:

-

Macroporous Resin Chromatography: The crude extract is subjected to column chromatography using a macroporous resin (e.g., HPD-100). The column is first washed with 0.5% NaOH and 30% ethanol to remove impurities. The saponin fraction is then eluted with 70% ethanol[6].

-

High-Performance Liquid Chromatography (HPLC): The saponin-rich fraction is further purified by preparative HPLC on a C18 column. A gradient elution system with a mobile phase consisting of water (containing 0.1% formic acid) and methanol is typically employed to separate the individual jujubosides. The fractions corresponding to this compound are collected based on their retention time, as determined by comparison with a standard.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in various cancer cell lines. This inhibition leads to downstream effects such as the induction of apoptosis and the suppression of cell proliferation. The proposed mechanism involves the downregulation of the phosphorylation of both PI3K and Akt.

MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical target of this compound. In cancer cells, this compound has been observed to suppress the phosphorylation of key components of this pathway, such as MEK and ERK. This inhibition contributes to its anti-proliferative and pro-apoptotic effects.

GABAergic and Serotonergic Systems

While the effects of Jujuboside A on the GABAergic and serotonergic systems are more extensively studied, evidence suggests that this compound also contributes to the sedative and anxiolytic effects of Ziziphi Spinosae Semen. It is hypothesized that this compound may modulate the function of GABA-A receptors and interact with serotonin receptors, although the precise mechanisms and direct binding affinities require further investigation. The sedative effects are thought to be mediated, in part, by enhancing GABAergic inhibition in the central nervous system.

Conclusion

This compound is a bioactive saponin with significant therapeutic potential. This guide has summarized its key physicochemical properties, provided a framework for its isolation and purification, and detailed its inhibitory effects on the PI3K/Akt and MAPK/ERK signaling pathways. Further research is warranted to fully elucidate its spectroscopic characteristics, quantify its solubility in a broader range of solvents, and precisely define its interactions with neurotransmitter systems. Such studies will be invaluable for the continued development of this compound as a potential therapeutic agent.

References

- 1. Direct detection of triterpenoid saponins in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct Detection of Triterpenoid Saponins in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jujuboside B inhibits proliferation and induces apoptosis and ferroptosis in colorectal cancer cells with potential involvement of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Jujuboside B Inhibits the Proliferation and Migration of Non-Small Cell Lung Cancer H1299 Cells Through Inhibiting PI3K/Akt and Wnt/β-Catenin Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound supplier | CAS No :68144-21-8 | AOBIOUS [aobious.com]

In Vitro Mechanism of Action of Jujuboside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanism of action of Jujuboside B (JB), a triterpenoid saponin isolated from the seeds of Ziziphus jujuba. The information presented herein is a synthesis of findings from multiple studies, focusing on the core molecular pathways affected by JB, including apoptosis, autophagy, and inflammation. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of the signaling cascades involved.

Executive Summary

Jujuboside B has demonstrated significant biological activity in a variety of in vitro models. Its primary mechanisms of action include the induction of apoptosis and autophagy in cancer cell lines and the suppression of inflammatory responses in immune cells. In cancer cells, JB's pro-apoptotic effects are mediated through both intrinsic and extrinsic pathways, involving key proteins such as caspases, PARP, and members of the Bcl-2 family. Notably, the pro-apoptotic protein NOXA and the p38/JNK signaling pathway have been identified as crucial mediators. Concurrently, JB induces a pro-survival autophagic response in some cancer cells, which, when inhibited, enhances the apoptotic effect. In immune cells, JB exhibits potent anti-inflammatory properties by downregulating the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines, largely through the modulation of the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on Jujuboside B, providing a comparative overview of its effects across different cell lines and experimental conditions.

Table 1: Cytotoxicity of Jujuboside B in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Treatment Duration | Reference |

| MDA-MB-231 | Breast Cancer | ATPlite | 54.38 | 72 h | [1] |

| MCF-7 | Breast Cancer | ATPlite | 74.94 | 72 h | [1] |

| HCT116 | Colorectal Cancer | MTT | ~114 | Not Specified | |

| AGS | Gastric Cancer | MTT | ~107 | Not Specified |

Table 2: Pro-Apoptotic and Proliferative Effects of Jujuboside B

| Cell Line | Parameter Measured | Treatment | Result | Reference |

| HCT116 | Cell Viability | 5, 10, 20, 40, 80 µM JB | Significant decrease in a concentration-dependent manner | |

| HCT116 | Colony Formation | 10, 20, 40 µM JB | Significant reduction in a concentration-dependent manner | |

| MDA-MB-231 | Apoptotic Cell Population | JB Treatment | Remarkable increase | [1] |

| MCF-7 | Apoptotic Cell Population | JB Treatment | Remarkable increase | [1] |

| MDA-MB-231 | Cleaved PARP Expression | JB Treatment | Significantly increased | [1] |

| MCF-7 | Cleaved PARP Expression | JB Treatment | Significantly increased | [1] |

| MDA-MB-231 | Cleaved Caspase-3 Expression | JB Treatment | Significantly increased | [1] |

| MCF-7 | Cleaved Caspase-3 Expression | JB Treatment | Significantly increased | [1] |

| HCT116 | Bax Protein Expression | 10, 20, 40 µM JB | Significantly increased in a concentration-dependent manner | |

| HCT116 | Bcl-2 Protein Expression | 10, 20, 40 µM JB | Significantly decreased in a concentration-dependent manner | |

| HCT116 | Cleaved Caspase-3/Caspase-3 Ratio | 10, 20, 40 µM JB | Significantly increased in a concentration-dependent manner |

Table 3: Anti-inflammatory Effects of Jujuboside B in RAW 264.7 Macrophages

| Parameter Measured | Stimulant | Treatment | Result | Reference |

| Cell Viability | - | 0-20 µM JB | No significant cytotoxicity | [2][3] |

| Nitric Oxide (NO) Production | LPS | JB Treatment | Significant reduction | [2][3] |

| Reactive Oxygen Species (ROS) Generation | LPS | JB Treatment | Significant reduction | [2][3] |

| Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6) | LPS | JB Treatment | Significant reduction | [2][3] |

| Antioxidant Enzyme Levels | LPS | JB Treatment | Increased levels | [2][3] |

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Jujuboside B.

Apoptosis Induction in Cancer Cells

Caption: Jujuboside B-induced apoptosis signaling pathways in cancer cells.

Autophagy Regulation in Breast Cancer Cells

Caption: Pro-survival autophagy pathway induced by Jujuboside B in breast cancer cells.

Anti-inflammatory Mechanism in Macrophages

Caption: Anti-inflammatory and antioxidant mechanisms of Jujuboside B in LPS-stimulated macrophages.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments cited in the literature.

Cell Culture

-

Breast Cancer Cell Lines (MDA-MB-231, MCF-7):

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

Passaging: When cells reach 70-90% confluency, detach with 0.25% (w/v) Trypsin-EDTA solution. Neutralize with complete growth medium and centrifuge. Resuspend the cell pellet in fresh medium for subculturing.

-

-

Colorectal and Gastric Cancer Cell Lines (HCT116, AGS):

-

Media: McCoy's 5A Medium (for HCT116) or RPMI-1640 (for AGS) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

Passaging: Similar to breast cancer cell lines, using appropriate detachment solutions as recommended for the specific cell line.

-

-

Macrophage Cell Line (RAW 264.7):

Cytotoxicity and Proliferation Assays

-

MTT Assay:

-

Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of Jujuboside B (e.g., 0-100 µM) for the desired duration (e.g., 24, 48, 72 h).

-

Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

ATPlite Luminescence Assay:

-

Colony Formation Assay:

-

Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.[1]

-

Treat with various concentrations of Jujuboside B.

-

Incubate for 10-14 days, allowing colonies to form.[1]

-

Fix the colonies with 4% paraformaldehyde and stain with 0.05% crystal violet.[1]

-

Count the number of colonies containing >50 cells.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with Jujuboside B for the desired time (e.g., 48 h).[5]

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Western Blotting

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Examples of antibodies used include those against: Cleaved PARP, Total PARP, Cleaved Caspase-3, Total Caspase-3, NOXA, LC3, p62, p-AMPK, AMPK, β-actin, and GAPDH.[1]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Autophagy Assessment

-

LC3-I to LC3-II Conversion by Western Blot:

-

Follow the Western blotting protocol as described above.

-

Use a primary antibody specific for LC3.

-

The conversion of the cytosolic form (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is indicative of autophagy induction. An increase in the LC3-II/LC3-I ratio suggests enhanced autophagy.

-

Anti-inflammatory Assays

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat cells with various concentrations of Jujuboside B for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

-

-

Pro-inflammatory Cytokine Measurement (ELISA):

-

Treat RAW 264.7 cells with Jujuboside B and/or LPS as described for the NO assay.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Conclusion

The in vitro evidence strongly suggests that Jujuboside B is a multifaceted compound with significant potential in oncology and inflammatory disease research. Its ability to induce apoptosis and modulate autophagy in cancer cells, coupled with its potent anti-inflammatory and antioxidant effects, highlights its therapeutic promise. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to further investigate the molecular mechanisms of Jujuboside B and explore its potential applications in drug development. Future in vitro studies could focus on elucidating the interplay between apoptosis and autophagy in a wider range of cancer types, identifying the direct molecular targets of Jujuboside B, and exploring its effects on other key cellular processes such as cell cycle regulation and metastasis.

References

The Dawn of Discovery: A Technical Chronicle of Jujuboside B's Emergence

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies that led to the discovery, isolation, and initial characterization of Jujuboside B, a key saponin from the seeds of Ziziphus jujuba var. spinosa. The seeds, a staple in traditional medicine for treating insomnia and anxiety, prompted early scientific inquiry into their chemical constituents, culminating in the identification of Jujuboside A and B in 1978. This document provides a detailed look at the pioneering extraction, purification, and structural elucidation methods that first brought this significant bioactive compound to light.

Initial Isolation and Discovery

Jujuboside A and B were the first saponins to be discovered in the seeds of Ziziphus jujuba var. spinosa (also known as Ziziphi Spinosae Semen or Suanzaoren)[1][2][3]. The seminal work, published in 1978 by a team of Japanese researchers including H. Otsuka, laid the groundwork for all subsequent research on these compounds. Their work focused on separating and identifying the primary glycosides from the methanol extract of the seeds[2][3].

Experimental Protocol: Extraction and Crude Separation

The initial process involved a multi-step solvent extraction and preliminary fractionation to isolate the crude saponin mixture from the plant material. While the original 1978 paper's full experimental section is not widely available, subsequent and related publications outline a general and consistent methodology for saponin extraction from Ziziphus seeds.

Methodology:

-

Preparation of Plant Material: Dried and crushed seeds of Ziziphus jujuba var. spinosa were used as the starting material.

-

Defatting: The powdered seeds were first defatted using a non-polar solvent like n-hexane to remove lipids, which could interfere with subsequent extractions.

-

Methanol Extraction: The defatted seed powder was then exhaustively extracted with methanol (MeOH)[2][3]. This step is crucial as saponins are soluble in this polar solvent.

-

Solvent Partitioning: The concentrated methanol extract was then typically suspended in water and partitioned successively with different solvents of increasing polarity, such as chloroform, ethyl acetate, and finally n-butanol. The saponins, being polar glycosides, would preferentially partition into the n-butanol fraction.

-

Crude Saponin Precipitation: The n-butanol extract was concentrated, and the crude saponin mixture was often precipitated by adding the concentrate to a large volume of a non-solvent like diethyl ether or acetone.

The resulting precipitate, a crude saponin mixture, served as the starting point for the chromatographic separation of individual jujubosides.

Purification by Chromatography

The separation of individual saponins from the crude mixture was a significant challenge due to their similar chemical structures. Early researchers relied on various column chromatography techniques.

Experimental Protocol: Column Chromatography

Methodology:

-

Adsorbent: Silica gel was the primary stationary phase used for the column chromatography[4].

-

Elution: A gradient elution system was employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system for saponin separation on silica gel is a mixture of chloroform (CHCl₃), methanol (MeOH), and water (H₂O) in various ratios. For example, a gradient might start with a higher concentration of chloroform and gradually increase the proportion of methanol and water.

-

Fraction Collection: The eluate from the column was collected in numerous small fractions.

-

Monitoring: The separation was monitored by Thin-Layer Chromatography (TLC), a standard practice in natural product chemistry. Fractions showing similar TLC profiles were combined. Jujuboside A and B would appear as distinct spots on the TLC plate after spraying with a visualizing agent (e.g., sulfuric acid followed by heating).

-

Repeated Chromatography: Achieving pure compounds often required repeated cycles of column chromatography on the combined fractions until a single, pure compound was isolated.

This meticulous process eventually yielded pure, crystalline samples of Jujuboside A and Jujuboside B for structural analysis.

The Structural Elucidation of Jujuboside B

The determination of the complex structure of Jujuboside B was a significant achievement in natural product chemistry in 1978. It was accomplished through a combination of chemical degradation, enzymatic hydrolysis, and spectroscopic analysis.

The overall workflow for this process is outlined below.

Experimental Protocol: Hydrolysis and Component Analysis

1. Complete Acid Hydrolysis:

-

Objective: To break all glycosidic bonds to identify the core aglycone and the constituent sugar units.

-

Method: A sample of pure Jujuboside B was heated in the presence of a dilute acid (e.g., 2N HCl/dioxane). After the reaction, the mixture was neutralized. The water-insoluble part (the aglycone) was extracted with a solvent like chloroform. The water-soluble part containing the sugars was analyzed separately.

-

Analysis:

-

Aglycone: The aglycone was identified as Jujubogenin . Its structure was determined through spectroscopic methods (IR, MS, NMR) and comparison with known triterpenoid structures.

-

Sugars: The aqueous layer was analyzed by paper chromatography or gas chromatography (after derivatization) and compared with authentic sugar standards to identify the individual monosaccharides.

-

2. Stepwise Enzymatic Hydrolysis:

-

Objective: To selectively cleave sugar units one by one to determine their sequence and linkage points.

-

Method: Jujuboside B was treated with specific enzymes, such as β-glucosidase, which only cleaves terminal β-linked glucose units. This process yields a "prosapogenin" (the original molecule minus one sugar) and the cleaved sugar. The resulting prosapogenin could then be isolated and subjected to further hydrolysis or analysis.

-

Analysis: By identifying the sugar released at each step and analyzing the structure of the remaining prosapogenin, the researchers could piece together the entire carbohydrate chain.

Spectroscopic and Chemical Analysis

1. Proton NMR (PMR) Spectroscopy:

-

Objective: To determine the stereochemistry of the glycosidic linkages (whether they are α or β).

-

Method: The anomeric proton (the proton on the carbon atom adjacent to the two oxygen atoms in the sugar ring) gives a characteristic signal in the PMR spectrum. The coupling constant (J-value) of this signal is indicative of the orientation of the proton and thus the stereochemistry of the linkage. A large coupling constant typically indicates a trans-diaxial relationship between the anomeric proton and the adjacent proton, suggesting a β-linkage for sugars like glucose.

2. Klyne's Rule of Molecular Rotation:

-

Objective: To further confirm the anomeric configuration of the sugar linkages.

-

Method: This empirical rule relates the overall optical rotation of a glycoside to the sum of the molecular rotations of its constituent aglycone and sugar units. By comparing the experimentally measured molecular rotation of Jujuboside B with the calculated value based on assumed α or β configurations for each sugar, the correct configuration could be determined.

Early Pharmacological Context

While the 1978 discovery paper focused on the chemical structure, the impetus for the research was the well-known sedative and hypnotic effects of the Ziziphus seeds in traditional medicine[4]. Early pharmacological studies on the plant's extracts, rather than the purified compounds, demonstrated central nervous system depressant activities. For instance, total saponin and flavonoid fractions were shown to significantly prolong barbiturate-induced sleeping time in mice and reduce spontaneous motor activity[5][6]. These early biological studies, although not specific to Jujuboside B, validated the traditional use of the plant and provided the pharmacological rationale for isolating the active principles. The specific investigation into the mechanisms of purified Jujuboside B, such as its interaction with GABA receptors, would come much later, building upon this foundational chemical work.

Quantitative Data Summary

Table 1: Representative Content of Jujubosides in Dried Seeds of Z. jujuba var. spinosa

| Compound | Content Range (%) | Average Content (%) | Reference |

| Jujuboside A | 0.034 - 0.093 | 0.059 | |

| Jujuboside B | 0.005 - 0.036 | N/A |

Note: Data is compiled from a 2021 genomic study analyzing 61 cultivars and may not reflect the specific batch used in the 1978 discovery. "N/A" indicates data not provided in the source.

This pioneering work in the late 1970s successfully unveiled the chemical identity of Jujuboside B, providing the pure molecule that would, decades later, become the subject of intensive pharmacological research into its sedative, hypnotic, and other therapeutic effects.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Phytochemical, pharmacological, pharmacokinetic and toxicological characteristics of Ziziphi Spinosae Semen: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation and purification of saponins from Semen Ziziphus jujuba and their sedative and hypnotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the sedative and hypnotic effects of flavonoids, saponins, and polysaccharides extracted from Semen Ziziphus jujube - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The intricate Biosynthesis of Triterpenoid Saponins in Ziziphus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of triterpenoid saponins in the genus Ziziphus, a source of valuable bioactive compounds with significant pharmacological interest. The guide details the core enzymatic steps, regulatory mechanisms, and presents quantitative data and experimental methodologies for researchers in the field.

The Core Biosynthetic Pathway: From Isoprene Units to Diverse Saponins

The biosynthesis of triterpenoid saponins in Ziziphus primarily follows the mevalonate (MVA) pathway in the cytoplasm, which provides the fundamental isoprene building blocks.[1][2] This intricate process can be broadly divided into three key stages: the formation of the triterpenoid backbone, the modification of this backbone by oxidation, and finally, glycosylation to produce the diverse array of saponins.[1][3][4]

The initial steps involve the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the MVA pathway. These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to create squalene.[1] The crucial cyclization of 2,3-oxidosqualene, formed from squalene, represents a major branch point in the pathway, leading to the formation of various triterpenoid skeletons.[1][3][4] In Ziziphus, this results in the synthesis of diverse aglycones, including lupane, oleanane, and ursane types.[5]

Following the formation of the basic triterpenoid skeleton, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s), introduce hydroxyl and other functional groups to the aglycone.[1][2] These modifications are critical for the subsequent glycosylation steps. The final stage of saponin biosynthesis involves the attachment of sugar moieties to the triterpenoid aglycone, a process mediated by UDP-glycosyltransferases (UGTs).[1][2] This glycosylation enhances the solubility and biological activity of the resulting saponin molecules.[1]

Caption: Overview of the triterpenoid saponin biosynthetic pathway in Ziziphus.

Regulation of Triterpenoid Saponin Biosynthesis: The Role of Jasmonate Signaling

The biosynthesis of triterpenoid saponins is a tightly regulated process, often induced in response to environmental stimuli and developmental cues. In Ziziphus, the jasmonate signaling pathway, involving methyl jasmonate (MeJA) and salicylic acid (SA), plays a crucial role in modulating the accumulation of these compounds.[6]

Elicitation with MeJA and SA has been shown to upregulate the expression of key biosynthetic genes, leading to increased triterpenoid production.[6] A key transcription factor, ZjWRKY18, has been identified as a positive regulator in this process.[6] ZjWRKY18 is induced by both MeJA and SA and subsequently activates the promoters of genes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and farnesyl pyrophosphate synthase (FPPS), which are critical for the supply of precursors for triterpenoid synthesis.[6] This highlights a sophisticated regulatory network that allows the plant to enhance its production of defensive saponins when faced with biotic or abiotic stress.

Caption: Jasmonate signaling cascade regulating triterpenoid biosynthesis in Ziziphus.

Quantitative Analysis of Triterpenoids and Saponins in Ziziphus

The concentration of triterpenoids and their saponin derivatives varies significantly across different species, tissues, and developmental stages of Ziziphus. Quantitative analyses are crucial for understanding this distribution and for identifying high-yielding sources for drug development.

Table 1: Quantitative Analysis of Triterpenoids in Ziziphus Species

| Compound | Ziziphus Species/Variety | Tissue | Concentration (mg/g dry weight) | Reference |

| Betulinic Acid | Z. jujuba and Z. acidojujuba | Root Bark | 4.945 | [7] |

| Spinosin | Z. jujuba var. spinosa | Seed | 0.0820 - 0.1412 | [8] |

| Jujuboside A | Z. jujuba var. spinosa | Seed | 0.0386 - 0.0793 | [8] |

| Jujuboside B | Z. jujuba var. spinosa | Seed | 0.0130 - 0.0409 | [8] |

| Total Triterpenoids | Z. jujuba | Fruit | 19.21 ± 0.25 | [9] |

Table 2: Content of Major Triterpenic Acids in 99 Ziziphus jujuba Cultivars (µg/g) [5]

| Triterpenic Acid | Content Range (µg/g) |

| Betulinic acid | 516.409 - 4097.962 |

| Alphitolic acid | 198.195 - 3282.203 |

| Maslinic acid | 13.905 - 751.855 |

| Oleanolic acid | 36.696 - 837.463 |

| Ursolic acid | 5.267 - 685.325 |

Metabolomic studies have revealed that triterpenes tend to accumulate in the root and branch bark, while triterpenoid saponins are more concentrated in the flowers and leaves.[7] Furthermore, the accumulation of these compounds is developmentally regulated, with saponins being more abundant in the pre-fruit stage and triterpenes accumulating in later developmental stages.[7]

Experimental Protocols

Accurate and reproducible experimental methods are fundamental for the study of triterpenoid saponins. This section details common protocols for extraction, quantification, and gene expression analysis.

Extraction of Triterpenoids

Ultrasound-Assisted Extraction (UAE) of Total Triterpenoids from Ziziphus Fruit [9][10]

-

Sample Preparation: Air-dry and powder the Ziziphus fruit material.

-

Solvent: 86.57% ethanol.

-

Liquid-to-Solid Ratio: 39.33 mL/g.

-

Extraction Temperature: 55.14 °C.

-

Extraction Time: 34.41 minutes.

-

Procedure: Combine the powdered sample and solvent in a suitable vessel. Perform ultrasound-assisted extraction under the specified conditions. After extraction, filter the mixture and collect the supernatant. The extract can then be concentrated for further analysis.

Quantification by UPLC-MS/MS and HPLC-ELSD

UPLC-MS/MS for Triterpenoid Metabolomics [7]

-

Instrumentation: A UPLC system coupled with a tandem mass spectrometer.

-

Column: A C18 column is typically used for separation.

-

Mobile Phase: A gradient of water and methanol, often with additives like ammonium acetate.[11]

-

Detection: Mass spectrometry is used for the identification and quantification of individual triterpenoids and saponins based on their mass-to-charge ratio and fragmentation patterns.

HPLC-ELSD for Simultaneous Quantification [12][13]

-

Instrumentation: High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector.

-

Column: Waters Sunfire C18 column.

-

Mobile Phase: A gradient of 0.2% acetic acid and acetonitrile.

-

ELSD Conditions: Drift tube temperature set to 80°C and nitrogen flow rate at 2.7 L/min.

-

Quantification: This method is suitable for the simultaneous quantification of various compounds, including triterpenic acids and saponins.

Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis [14][15]

-

RNA Extraction: Isolate total RNA from the desired Ziziphus tissue using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Primer Design: Design specific primers for the target genes involved in the triterpenoid saponin biosynthetic pathway and a reference gene for normalization.

-

qRT-PCR Reaction: Perform the qRT-PCR using a SYBR Green-based master mix. The reaction typically involves an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

References

- 1. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 3. scholar.uoa.gr [scholar.uoa.gr]

- 4. researchgate.net [researchgate.net]

- 5. Triterpenoids in Jujube: A Review of Composition, Content Diversity, Pharmacological Effects, Synthetic Pathway, and Variation during Domestication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl Jasmonate- and Salicylic Acid-Induced Transcription Factor ZjWRKY18 Regulates Triterpenoid Accumulation and Salt Stress Tolerance in Jujube - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential accumulation of triterpenoids in Ziziphus jujuba and Ziziphus acidojujuba: insights from terpenoid metabolomics across organs and developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA barcoding identification of grafted Semen Ziziphi Spinosae and transcriptome study of wild Semen Ziziphi Spinosae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimized Extraction of Total Triterpenoids from Jujube (Ziziphus jujuba Mill.) and Comprehensive Analysis of Triterpenic Acids in Different Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimized Extraction of Total Triterpenoids from Jujube (Ziziphus jujuba Mill.) and Comprehensive Analysis of Triterpenic Acids in Different Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolite and Gene Expression Analysis Underlying Temporal and Spatial Accumulation of Pentacyclic Triterpenoids in Jujube - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous qualitative and quantitative analysis of triterpenic acids, saponins and flavonoids in the leaves of two Ziziphus species by HPLC-PDA-MS/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. xbzwxb.alljournal.net [xbzwxb.alljournal.net]

- 15. Frontiers | Transcriptome Profiling and Identification of the Candidate Genes Involved in Early Ripening in Ziziphus Jujuba [frontiersin.org]

An In-Depth Technical Guide to the Structural Elucidation of Jujuboside B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Jujuboside B, a prominent bioactive saponin isolated from the seeds of Ziziphus jujuba. The following sections detail the experimental protocols for isolation, mass spectrometry, and nuclear magnetic resonance spectroscopy, presenting key quantitative data in a structured format for clarity and comparative analysis.

Isolation and Purification of Jujuboside B

The isolation of Jujuboside B from the seeds of Ziziphus jujuba is a multi-step process involving extraction and chromatographic purification. A representative protocol is outlined below.

Experimental Protocol: Isolation and Purification

1.1.1. Extraction: Dried and powdered seeds of Ziziphus jujuba are defatted with petroleum ether. The residue is then extracted with 70% ethanol under reflux. The resulting extract is concentrated under reduced pressure to yield a crude extract.

1.1.2. Chromatographic Purification: The crude extract is subjected to column chromatography on a macroporous adsorption resin. The column is eluted with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 70% ethanol). Fractions are monitored by thin-layer chromatography (TLC). Fractions containing Jujuboside B are pooled and further purified by preparative high-performance liquid chromatography (HPLC).

1.1.3. Preparative HPLC Conditions: A typical preparative HPLC method for the final purification of Jujuboside B is as follows:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm) |

| Mobile Phase | A: Water (containing 0.1% acetic acid), B: Acetonitrile |

| Gradient | A time-programmed gradient from a higher concentration of A to a higher concentration of B |

| Flow Rate | 10-20 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Sample Preparation | The enriched fraction is dissolved in methanol and filtered. |

Fractions corresponding to the peak of Jujuboside B are collected and lyophilized to obtain the purified compound.

Mass Spectrometry Analysis

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of Jujuboside B, providing essential information about its structure.

Experimental Protocol: ESI-MS/MS Analysis

2.1.1. Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer, equipped with an electrospray ionization (ESI) source is used.

2.1.2. Sample Preparation: A dilute solution of purified Jujuboside B in methanol or acetonitrile/water is infused into the ESI source.

2.1.3. ESI-MS/MS Parameters: Typical parameters for the analysis of Jujuboside B in negative ion mode are provided in the table below.

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Nebulizer Gas (N₂) Pressure | 30 - 50 psi |

| Drying Gas (N₂) Flow Rate | 8 - 12 L/min |

| Drying Gas Temperature | 300 - 350 °C |

| Collision Gas | Argon or Nitrogen |

| Collision Energy | Varied (e.g., 20-50 eV) to induce fragmentation |

Mass Spectrometry Data

Table 1: Key Mass Spectrometric Data for Jujuboside B

| Parameter | Observed Value | Interpretation |

| Molecular Formula | C₅₂H₈₄O₂₁ | Determined from high-resolution mass spectrometry. |

| Molecular Weight | 1044.55 Da (calculated) | Consistent with the molecular formula. |

| [M-H]⁻ Ion (m/z) | 1043.54 | Deprotonated molecule, confirming the molecular weight. |

| Major Fragment Ions (m/z) | 911.50, 779.45, 633.39 | Result from the sequential loss of sugar moieties. |

Fragmentation Pathway

The fragmentation of Jujuboside B in negative ion mode ESI-MS/MS typically involves the sequential loss of its sugar residues. A proposed fragmentation pathway is illustrated below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is indispensable for the complete structural elucidation of Jujuboside B, allowing for the assignment of all proton and carbon signals and the determination of stereochemistry.

Experimental Protocol: NMR Analysis

3.1.1. Sample Preparation: Purified Jujuboside B (typically 5-10 mg) is dissolved in a deuterated solvent, commonly pyridine-d₅, to ensure solubility and minimize signal overlap.

3.1.2. Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.

3.1.3. NMR Experiments: Standard pulse sequences are used to acquire the following spectra:

-

¹H NMR

-

¹³C NMR

-

DEPT-135

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the aglycone and sugar moieties of Jujuboside B, assigned based on 1D and 2D NMR data.

Table 2: ¹³C NMR Chemical Shift Assignments for Jujuboside B (in pyridine-d₅)

| Carbon No. | Aglycone (Jujubogenin) | Arabinose | Glucose | Xylose | Rhamnose |

| 1 | 38.9 | 104.8 | 105.2 | 106.7 | 101.9 |

| 2 | 26.5 | 75.8 | 75.3 | 75.1 | 72.3 |

| 3 | 89.1 | 77.9 | 78.5 | 78.0 | 72.2 |

| 4 | 39.5 | 69.5 | 71.8 | 71.1 | 74.0 |

| 5 | 55.8 | 66.8 | 78.1 | 67.2 | 69.9 |

| 6 | 18.3 | - | 62.9 | - | 18.6 |

| ... | ... | ... | ... | ... | ... |

Table 3: ¹H NMR Chemical Shift Assignments for Jujuboside B (in pyridine-d₅)

| Proton No. | Aglycone (Jujubogenin) | Arabinose | Glucose | Xylose | Rhamnose |

| 1 | 0.95 (m) | 4.85 (d, 7.0) | 4.90 (d, 7.8) | 4.95 (d, 7.5) | 5.15 (br s) |

| 2 | 1.50 (m) | 4.20 (m) | 4.15 (m) | 4.05 (m) | 4.30 (m) |

| 3 | 3.25 (dd, 11.5, 4.5) | 4.10 (m) | 4.25 (m) | 4.10 (m) | 4.05 (m) |

| 4 | 2.20 (m) | 4.30 (m) | 4.20 (m) | 4.00 (m) | 3.80 (m) |

| 5 | 0.80 (d, 10.0) | 3.85 (m), 4.15 (m) | 3.90 (m) | 3.75 (m), 4.05 (m) | 4.10 (m) |

| 6 | 1.40 (m) | - | 4.35 (m), 4.50 (m) | - | 1.70 (d, 6.0) |

| ... | ... | ... | ... | ... | ... |

Note: Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

2D NMR Correlations

The connectivity of the aglycone and the sequence and linkage of the sugar moieties are determined through the analysis of COSY, HSQC, and HMBC spectra.

Hydrolysis and Sugar Analysis

Acid hydrolysis is performed to cleave the glycosidic bonds, liberating the aglycone and the individual sugar components for separate analysis.

Experimental Protocol: Acid Hydrolysis

4.1.1. Hydrolysis: Purified Jujuboside B is dissolved in a solution of 2M trifluoroacetic acid (TFA) or 1M HCl in aqueous methanol. The mixture is heated at 80-100°C for 2-4 hours.

4.1.2. Aglycone Extraction: After cooling, the reaction mixture is partitioned with an organic solvent (e.g., ethyl acetate). The organic layer, containing the aglycone (jujubogenin), is washed with water, dried, and evaporated. The structure of the aglycone is then confirmed by comparison of its spectroscopic data with literature values.

4.1.3. Sugar Analysis: The aqueous layer, containing the monosaccharides, is neutralized and the sugars are analyzed.

Experimental Protocol: GC-MS Analysis of Sugars

4.2.1. Derivatization: The sugar mixture is converted to volatile derivatives, typically by silylation with a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.

4.2.2. GC-MS Conditions:

| Parameter | Value |

| GC Column | Capillary column suitable for sugar analysis (e.g., DB-5) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Temperature Program | A temperature gradient from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 280°C) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-600 |

The retention times and mass spectra of the derivatized sugars are compared with those of authentic standards to identify the sugar components of Jujuboside B as L-arabinose, D-glucose, D-xylose, and L-rhamnose.

Conclusion